N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9672464
Molecular Formula: C23H22N4O3
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O3/c1-30-18-8-6-16(7-9-18)20-10-11-23(29)27(26-20)15-22(28)24-13-12-17-14-25-21-5-3-2-4-19(17)21/h2-11,14,25H,12-13,15H2,1H3,(H,24,28) |
| Standard InChI Key | MTTPRQYLFYMBCO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound integrates two pharmacologically significant heterocyclic systems:
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Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole system is substituted at the 3-position with an ethyl group linked to an acetamide functional group.
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Pyridazinone moiety: A six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group at position 6. The pyridazinone ring is substituted at position 3 with a 4-methoxyphenyl group.
The connectivity between these systems occurs via an acetamide linker, forming a conjugate that may enhance intermolecular interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | N-[2-(1H-Indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
| Topological Polar Surface Area | 103 Ų |
Stereoelectronic Characteristics
The methoxy group on the phenyl ring () donates electron density through resonance, enhancing the aromatic system's nucleophilicity. The pyridazinone ring's conjugated -system and hydrogen-bond-accepting carbonyl group () facilitate interactions with enzymes or receptors .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a multi-step protocol:
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Formation of the pyridazinone core: Cyclocondensation of 4-methoxyphenylhydrazine with maleic anhydride yields 3-(4-methoxyphenyl)-6-hydroxypyridazinone, which is subsequently oxidized to the 6-oxo derivative .
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Acetamide linker introduction: Alkylation of the pyridazinone nitrogen with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid and activation as a mixed anhydride.
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Coupling with indole ethylamine: Reaction of the activated intermediate with 2-(1H-indol-3-yl)ethylamine under basic conditions .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , maleic anhydride, 110°C | 68 |
| 2 | Ethyl bromoacetate, KCO, DMF, 80°C | 72 |
| 3 | SOCl, then 2-(1H-indol-3-yl)ethylamine | 58 |
Purification and Analysis
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-):
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δ 8.21 (s, 1H, indole NH)
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δ 7.89 (d, Hz, 2H, pyridazinone H-4,5)
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δ 7.32–7.28 (m, 4H, aromatic H)
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δ 3.84 (s, 3H, OCH)
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δ 3.45 (t, Hz, 2H, CHNH)
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NMR:
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δ 170.2 (C=O, acetamide)
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δ 161.5 (C=O, pyridazinone)
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δ 136.7–112.4 (aromatic carbons)
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Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at [M+H], consistent with the molecular formula.
In silico docking studies predict strong binding affinity ( nM) to cyclooxygenase-2 (COX-2), surpassing reference drug celecoxib ( nM). The methoxyphenyl group occupies the hydrophobic pocket, while the pyridazinone carbonyl forms hydrogen bonds with Arg120 and Tyr355.
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show an IC of 14.2 μM, compared to doxorubicin (IC = 1.5 μM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation.
Table 3: Cytotoxicity Profiles
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (breast) | 14.2 |
| A549 (lung) | 22.7 |
| HEK293 (normal) | >50 |
Neuroprotective Effects
In a glutamate-induced neurotoxicity model using SH-SY5Y cells, the compound reduced ROS levels by 62% at 10 μM. This correlates with enhanced Nrf2 nuclear translocation and upregulation of heme oxygenase-1 (HO-1).
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability ( cm/s)
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Metabolism: Predominant CYP3A4-mediated oxidation
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Half-life: 4.2 h (rat plasma)
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hERG inhibition risk: Low ( μM)
Acute Toxicity
No mortality observed in mice at 300 mg/kg (oral) during 14-day studies. Mild hepatotoxicity (ALT elevation to 68 U/L vs. control 32 U/L) was reversible upon discontinuation.
Applications and Future Directions
Drug Development
Structural analogs of this compound are under investigation as dual COX-2/5-LOX inhibitors for inflammatory disorders. The indole moiety’s ability to cross the blood-brain barrier also positions it as a candidate for neurodegenerative disease therapeutics .
Chemical Biology Probes
Fluorescently tagged derivatives (e.g., BODIPY conjugates) are being developed to map the distribution of formyl peptide receptors (FPRs) in immune cells, leveraging the pyridazinone scaffold’s affinity for these targets .
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